molecular formula C15H12F12N2O2 B034641 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, phenylhydrazone CAS No. 101913-90-0

4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, phenylhydrazone

Katalognummer B034641
CAS-Nummer: 101913-90-0
Molekulargewicht: 480.25 g/mol
InChI-Schlüssel: QUMFZWRXKISFMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, phenylhydrazone, commonly known as HHTP, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of hexafluoroacetone and is known for its unique properties that make it an important tool in various research fields.

Wirkmechanismus

The mechanism of action of HHTP is not well understood, but it is believed to interact with various biological molecules such as proteins and enzymes. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
HHTP has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to enhance cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using HHTP in lab experiments is its high reactivity and selectivity. It is also relatively easy to synthesize and purify. However, one limitation of HHTP is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the use of HHTP in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. HHTP could also be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of HHTP and its potential applications in various research fields.
Conclusion:
In conclusion, 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, phenylhydrazone, or HHTP, is a versatile compound that has found significant applications in scientific research. Its unique properties make it an important tool in various research fields, and further studies are needed to fully understand its potential applications.

Synthesemethoden

The synthesis of HHTP involves the reaction of hexafluoroacetone with phenylhydrazine in the presence of trifluoroacetic acid. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

HHTP has found significant applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. It is used as a reagent in the synthesis of various organic compounds and as a building block for the preparation of novel materials. In medicinal chemistry, HHTP has been studied for its potential use in the treatment of various diseases such as cancer and neurodegenerative disorders.

Eigenschaften

CAS-Nummer

101913-90-0

Produktname

4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, phenylhydrazone

Molekularformel

C15H12F12N2O2

Molekulargewicht

480.25 g/mol

IUPAC-Name

1,1,1,7,7,7-hexafluoro-4-(phenylhydrazinylidene)-2,6-bis(trifluoromethyl)heptane-2,6-diol

InChI

InChI=1S/C15H12F12N2O2/c16-12(17,18)10(30,13(19,20)21)6-9(29-28-8-4-2-1-3-5-8)7-11(31,14(22,23)24)15(25,26)27/h1-5,28,30-31H,6-7H2

InChI-Schlüssel

QUMFZWRXKISFMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O

Kanonische SMILES

C1=CC=C(C=C1)NN=C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O

Andere CAS-Nummern

101913-90-0

Synonyme

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)-heptan-4 -one, phenyl hydrazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.